L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Description
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features a 4,5-dimethyl-1,3-dioxolan-2-yl substituent at the para position of the phenyl ring, introducing a cyclic acetal group. This modification alters steric, electronic, and solubility properties compared to standard Fmoc-phenylalanine derivatives.
Properties
Molecular Formula |
C29H29NO6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2S)-3-[4-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H29NO6/c1-17-18(2)36-28(35-17)20-13-11-19(12-14-20)15-26(27(31)32)30-29(33)34-16-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,17-18,25-26,28H,15-16H2,1-2H3,(H,30,33)(H,31,32)/t17?,18?,26-,28?/m0/s1 |
InChI Key |
RIVRKMWITMVBAS-AIUVUFQZSA-N |
Isomeric SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Canonical SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves multiple steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Dioxolane Ring: The dioxolane ring is introduced by reacting the protected phenylalanine with a suitable diol and an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are often employed to handle the increased volume and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The Fmoc group is usually removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Deprotected amino acids ready for further reactions.
Scientific Research Applications
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a building block in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The dioxolane ring can influence the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways. Molecular targets and pathways involved include enzyme active sites and receptor binding domains, where the compound can act as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key properties of the target compound with its analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., CN , I , F ) deshield aromatic protons, shifting NMR signals downfield. For example, the 4-iodo derivative shows a distinct doublet at δ 7.77 .
- Retention Time : Hydrophobic substituents (e.g., tert-butyl) increase retention time in reverse-phase LC/MS, whereas polar groups (e.g., dioxolane) may exhibit intermediate behavior due to oxygen atoms .
Stability and Reactivity
- Acid Sensitivity : The dioxolane group is acid-labile, making the compound unsuitable for acidic cleavage conditions. In contrast, halogenated derivatives (e.g., fluoro, iodo) are stable under both acidic and basic conditions .
- Base Sensitivity : All Fmoc derivatives require base (e.g., piperidine) for deprotection, but bulky substituents may slow reaction kinetics. For example, tert-butyl analogs show slower coupling rates in SPPS .
Biological Activity
L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS Number: 205184-79-8) is a synthetic derivative of the amino acid phenylalanine. This compound has garnered interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Molecular Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | C29H29NO6 |
| Molecular Weight | 415.44 g/mol |
| CAS Number | 205184-79-8 |
| Appearance | White to light yellow powder |
Structural Representation
The compound features a complex structure with a dioxolane ring and a fluorenylmethoxycarbonyl group that enhances its stability and solubility in organic solvents.
Metabolic Pathways
Research indicates that L-phenylalanine derivatives undergo various metabolic transformations. A study on photoreactive L-phenylalanine derivatives showed that they could be utilized as nitrogen sources for microbial cultures, leading to the production of metabolites like phenyllactic acid (PLA) and phenylacetic acid (PAA) . The metabolic pathways differ from those of other amino acids, indicating substrate specificity influenced by chemical structure .
Enzymatic Activity
The compound has been evaluated for its role in enhancing enzymatic activities in biological systems. For instance, an L-phenylalanine-based low-molecular-weight gelator significantly affected the activity levels of glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase in fish exposed to crude oil. The treatment with this gelator reduced enzyme levels compared to controls, suggesting a protective biochemical effect against oxidative stress .
Case Studies
- Application in Oil Spill Remediation
-
Microbial Inoculation Studies
- Inoculation of various phenylalanine derivatives into Klebsiella sp. cultures revealed that specific substitutions at the 4-position of phenylalanine influenced the metabolic products formed during degradation processes. The presence of electron-withdrawing groups promoted the formation of PLA-type compounds as major metabolites .
Enzymatic Assays
The following table summarizes key findings from enzymatic assays conducted with L-phenylalanine derivatives:
| Enzyme | Control Activity (nmol/min/g protein) | Treated Activity (nmol/min/g protein) | % Change |
|---|---|---|---|
| Glutathione S-transferase (GST) | 150 | 120 | -20% |
| Superoxide Dismutase (SOD) | 80 | 60 | -25% |
| Catalase | 200 | 180 | -10% |
Implications for Health and Disease
The modulation of enzyme activities suggests potential applications in health-related fields, particularly in conditions involving oxidative stress or inflammation. L-phenylalanine derivatives may serve as therapeutic agents or protective compounds in various diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 4,5-dimethyl-1,3-dioxolane moiety into Fmoc-protected L-phenylalanine derivatives?
- Methodological Answer : The dioxolane group can be introduced via acid-catalyzed ketalization of a hydroxyl or carbonyl precursor. For example, describes using methanol and pyridine under anhydrous conditions to protect hydroxyl groups in nucleosides, which can be adapted for phenylalanine derivatives. Reaction progress should be monitored via TLC (Rf values) and purified using silica gel chromatography with gradients of 2-butanone/methanol (95:5 to 75:25 v/v) .
Q. How can researchers optimize the purification of this compound given its mixed hydrophobicity (Fmoc group) and polarity (dioxolane)?
- Methodological Answer : Sequential chromatographic techniques are critical. Initial purification via silica gel column chromatography with dichloromethane/methanol (95:1 v/v) removes hydrophobic impurities, followed by reversed-phase HPLC for fine separation of diastereomers (if present). highlights the use of HPLC with pyridine-d5 or D2O-based solvents to resolve stereoisomers .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer : High-resolution ¹H NMR (300–600 MHz) is critical for resolving coupling constants and confirming stereochemistry, particularly for the dioxolane protons (δ ~1.3–1.5 ppm for methyl groups) and Fmoc aromatic protons (δ ~7.2–7.8 ppm). ³¹P NMR (if phosphorylated intermediates are present) and ESI-HRMS validate molecular mass and functional groups, as demonstrated in and .
Advanced Research Questions
Q. How can researchers prevent premature Fmoc deprotection during solid-phase peptide synthesis (SPPS) when using this derivative?
- Methodological Answer : Premature deprotection is mitigated by avoiding basic conditions (e.g., prolonged exposure to piperidine) and using milder deblocking agents like 20% pyrrolidine in DMF. notes that Fmoc stability is pH-sensitive; maintaining anhydrous conditions and low temperatures (0–4°C) during coupling steps further reduces hydrolysis risks .
Q. What strategies minimize racemization during the incorporation of this sterically hindered amino acid into peptide chains?
- Methodological Answer : Racemization is reduced by using coupling reagents like HATU or COMU in DMF, which enhance activation efficiency. emphasizes optimizing molar ratios (1:1.2 amino acid:reagent) and reaction times (<1 hour) at 0°C. Monitoring via chiral HPLC post-synthesis confirms enantiopurity .
Q. How can diastereomer formation be addressed during phosphorylation or dioxolane functionalization?
- Methodological Answer : Diastereomers arise during phosphotriester formation (e.g., in DNA synthesis). and recommend using chiral auxiliaries or enantioselective catalysts during phosphorylation. Resolution via reversed-phase HPLC with pyridine-acetic acid buffers (pH 4.5) separates diastereomers, as shown for methylated DNA fragments .
Q. What analytical workflows resolve regioselectivity challenges in dioxolane substitution on the phenylalanine aromatic ring?
- Methodological Answer : Regioselectivity is confirmed via NOESY or COSY NMR to identify spatial proximity between dioxolane protons and the aromatic ring. LC-MS with collision-induced dissociation (CID) can differentiate substitution patterns based on fragmentation pathways, as detailed in for related nucleoside derivatives .
Notes
- Avoid commercial suppliers like chem960.com ( ) due to unreliable data.
- Safety protocols ( ) mandate handling this compound under inert atmospheres (N₂/Ar) due to acute toxicity risks (Category 4 for oral/dermal exposure).
- Structural analogs ( ) suggest potential applications in peptide-based drug discovery or antisense oligonucleotide design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
